rac Propranolol-d7 beta-D-Glucuronide Sodium Salt chemical properties
rac Propranolol-d7 beta-D-Glucuronide Sodium Salt chemical properties
An In-Depth Technical Guide to the Chemical Properties and Application of rac Propranolol-d7 beta-D-Glucuronide Sodium Salt
Introduction: The Metabolite and the Standard
Propranolol is a non-selective beta-adrenergic receptor antagonist that has been a cornerstone in the treatment of cardiovascular diseases, such as hypertension and angina pectoris, for decades.[1][2] As with most xenobiotics, propranolol undergoes extensive metabolism in the body, primarily in the liver, to facilitate its excretion.[1] This metabolic process is divided into Phase I (oxidation) and Phase II (conjugation) reactions.[3] One of the principal Phase II pathways is glucuronidation, a process where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the drug, significantly increasing its water solubility.[3][4] The resulting propranolol glucuronide is a major metabolite found in plasma and urine.[5]
Accurate quantification of propranolol and its metabolites is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies in drug development. This requires an analytical method that is both highly sensitive and robust against the inherent variability of biological samples. This is where rac Propranolol-d7 beta-D-Glucuronide Sodium Salt becomes an indispensable tool. It is a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the endogenous metabolite but carries a mass shift due to the incorporation of seven deuterium atoms.[6]
This guide provides a comprehensive overview of the chemical properties of rac Propranolol-d7 beta-D-Glucuronide Sodium Salt and elucidates its critical role and application in modern quantitative bioanalysis.
The Principle of Isotope Dilution Mass Spectrometry: The Rationale for a Deuterated Standard
Quantitative analysis of metabolites in complex biological matrices like plasma or urine is fraught with challenges. Variability can arise from inconsistent sample recovery during extraction, fluctuations in instrument performance, and, most notably, matrix effects.[7] Matrix effects occur when co-eluting endogenous components in the sample suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[7][8]
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to overcome these issues.[7] The methodology relies on adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the analytical workflow.[9] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same extraction losses, ionization efficiencies, and matrix effects.[8][10] The mass spectrometer, however, can differentiate between the analyte and the SIL-IS based on their mass difference.[9] By measuring the peak area ratio of the analyte to the internal standard, all sources of variability are effectively normalized, yielding highly accurate and precise quantification.[9]
Deuterated standards, such as Propranolol-d7 beta-D-Glucuronide, are the most widely used SIL-IS due to their cost-effectiveness and availability.[7] Their near-perfect co-elution with the analyte makes them exceptionally effective at correcting for matrix effects.[7][9]
Core Chemical and Physical Properties
The precise characterization of a reference standard is fundamental to its utility. The properties of rac Propranolol-d7 beta-D-Glucuronide Sodium Salt are summarized below. The 'd7' designation refers to the seven deuterium atoms that replace hydrogens on the N-isopropyl group, providing the necessary mass shift for mass spectrometric detection.[6]
| Property | Value | Reference |
| Chemical Name | (R,S)-1-[[(1-Methylethyl-d7)amino]methyl]-2-(1-naphthalenyloxy)ethyl β-D-Glucopyranosiduronic Acid Monosodium Salt | [11] |
| Synonyms | rac-Propranolol-d7 Glucuronide Sodium Salt | [12] |
| Molecular Formula | C₂₂H₂₁D₇NNaO₈ | [13] |
| Molecular Weight | ~464.49 g/mol | [13] |
| Parent Drug | Propranolol | [14] |
| Appearance | Typically supplied as a solid or in solution | N/A |
| Purity | ≥90-95% (mixture of diastereomers) | [15][16] |
| Solubility | Soluble in Methanol | [16] |
| Storage Conditions | -20°C for long-term stability | [15] |
Application in Quantitative Bioanalysis: A Methodological Workflow
The primary application for rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is as an internal standard for the quantification of propranolol glucuronide in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Assay
The method involves extracting the analyte (propranolol glucuronide) and the internal standard from the biological matrix, separating them from other endogenous components using high-performance liquid chromatography (HPLC), and detecting them with a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process is highly specific and sensitive. For instance, the MRM transition for propranolol glucuronide is m/z 436 → 116.[17] The deuterated standard would have a different precursor ion mass due to the seven deuterium atoms, but would ideally fragment to the same product ion, confirming its structural identity.
A Representative Experimental Protocol
This protocol outlines a typical workflow for the quantification of propranolol glucuronide in human plasma.
Expertise & Causality: Each step is designed to ensure accuracy and reproducibility. The choice of protein precipitation, for example, is a rapid and effective method to remove the majority of interfering proteins that could compromise the LC column and the MS analysis.[18]
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a stock solution of the analyte (non-labeled propranolol glucuronide) and the internal standard (Propranolol-d7 beta-D-Glucuronide) in methanol.
- From the analyte stock, create a series of working standard solutions via serial dilution.
- Spike blank, drug-free plasma with these working standards to create a calibration curve (e.g., 8-10 concentration levels).
- Separately, prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution to every tube (except for blank matrix samples). This early addition is critical to ensure the IS undergoes the exact same process as the analyte.
- Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[18] Acetonitrile is an effective precipitating agent and is compatible with reversed-phase chromatography.
- Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 g for 10 minutes at 4°C) to pellet the precipitated proteins.[18]
- Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions:
- LC System: A standard UHPLC/HPLC system.
- Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18) is commonly used for separating propranolol and its metabolites.[18]
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid helps to protonate the analyte for better ionization in positive ion mode.
- Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.[9]
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions (Example):
- Propranolol Glucuronide: Q1: 436.2 m/z → Q3: 116.1 m/z[17]
- Propranolol-d7 Glucuronide (IS): Q1: 443.2 m/z → Q3: 116.1 m/z (Precursor mass is +7 Da)
4. Data Analysis and Quantification:
- Integrate the peak areas for both the analyte and the internal standard in the resulting chromatograms.
- Calculate the peak area ratio (Analyte Area / IS Area) for each calibrator.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.[9]
- Determine the concentration of propranolol glucuronide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Trustworthiness & Self-Validation: The protocol's integrity is validated by the performance of the QC samples. Their calculated concentrations must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the analytical run to be considered valid. This ensures the reliability of the data for the unknown samples.
Conclusion
rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is more than just a chemical reagent; it is a critical enabling tool for pharmaceutical research and development. Its chemical and physical properties are nearly identical to the endogenous metabolite, allowing it to perfectly track the analyte through complex sample preparation and analysis procedures. By leveraging the principles of isotope dilution, this deuterated standard empowers scientists to overcome the challenges of quantitative bioanalysis, ensuring the generation of accurate, precise, and reliable data. Its use is fundamental to understanding the metabolism and pharmacokinetics of propranolol, ultimately contributing to the safe and effective use of this important medication.
References
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmaceutical Research. Retrieved March 27, 2026, from [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Biotai. Retrieved March 27, 2026, from [Link]
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LC-MS/MS chromatogram for (A) hydroxy-glucuronide metabolite of... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
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Beaudry, F., et al. (1999). Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. Biomedical Chromatography, 13(5), 363-9. Retrieved March 27, 2026, from [Link]
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Midha, K. K., et al. (1983). Pharmacokinetics of glucuronidation of propranolol following oral administration in humans. Biopharmaceutics & Drug Disposition, 4(4), 331-8. Retrieved March 27, 2026, from [Link]
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Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). MDPI. Retrieved March 27, 2026, from [Link]
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Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC. (2023). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
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An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. (2018). RSC Publishing. Retrieved March 27, 2026, from [Link]
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(R)-Propranolol-d7 β-D-Glucuronide Sodium Salt | Pharmaffiliates. (n.d.). Retrieved March 27, 2026, from [Link]
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